D&C Blue No. 4

Description

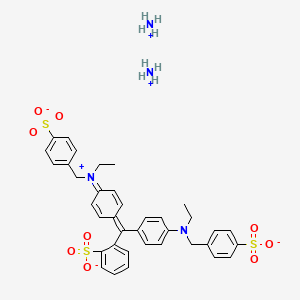

Structure

2D Structure

Properties

CAS No. |

6371-85-3 |

|---|---|

Molecular Formula |

C37H42N4O9S3 |

Molecular Weight |

783 g/mol |

IUPAC Name |

diazanium;2-[[4-[ethyl-[(4-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(4-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.2H3N/c1-3-38(25-27-9-21-33(22-10-27)49(40,41)42)31-17-13-29(14-18-31)37(35-7-5-6-8-36(35)51(46,47)48)30-15-19-32(20-16-30)39(4-2)26-28-11-23-34(24-12-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);2*1H3 |

InChI Key |

TVCBMJCHKADLEE-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=C(C=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=C(C=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Oxidation of the Leuco Base:the Transformation from the Colorless Leuco Base to the Intensely Colored Dye Requires an Oxidation Step. This Crucial Stage Establishes the Extended π Conjugated System Responsible for the Dye S Color.fao.orgsmolecule.comthe Leuco Base is Treated with a Chemical Oxidizing Agent, Which Removes a Hydride Ion H⁻ from the Central Carbon Atom. This Removal Facilitates the Planarization of the Molecule and the Formation of the Quinoid Structure, Which is the Chromophore of the Triarylmethane Dye.sci Hub.stox.ac.ukoxidizing Agents Such As Manganese Dioxide or Chromium Containing Compounds Are Commonly Used in Industrial Manufacturing.fao.orgfao.orgthe Careful Selection of the Oxidant is Critical to Prevent Over Oxidation, Which Can Lead to the Cleavage of Alkyl Groups from the Amino Auxochromes and Destruction of the Dye.sci Hub.st

Targeted Functionalization and Structure-Reactivity Relationship Elucidation

The chemical structure of D&C Blue No. 4 can be strategically modified to alter its properties for specific applications. These modifications typically target the dye's spectral characteristics or introduce reactive functionalities for conjugation.

The vibrant blue color of D&C Blue No. 4 is a direct result of its extensive conjugated π-electron system and the presence of specific functional groups that modify its light absorption characteristics. wikipedia.orgmdpi.com The color of triarylmethane dyes is determined by the energy of the HOMO-LUMO gap; altering this energy through structural modification allows for spectral tuning. ox.ac.uk

The core structure contains electron-donating N-ethylamino groups, which act as powerful auxochromes, intensifying and shifting the color. plymouth.ac.ukstainsfile.com The electron-withdrawing sulfonic acid (SO₃⁻) groups also play a role in modulating the electronic properties of the molecule and ensure its water solubility. evitachem.com

The influence of substituents on the absorption spectrum is well-documented in analogous compounds. By replacing or adding functional groups on the aryl rings, the wavelength of maximum absorbance (λmax) can be shifted. For example, related triarylmethane dyes used as colorants demonstrate a range of hues based on their specific substitutions.

| Compound Name | Key Structural Difference from D&C Blue No. 4 | Resulting Color | Approximate λmax |

| D&C Blue No. 4 | (Reference Structure) | Bright Blue | ~630 nm environex.net.auresearchgate.net |

| C.I. Acid Green 3 | The 2-sulfonic acid group on one aryl ring is replaced by a hydrogen atom. wikipedia.orgencyclopedia.pub | Green | N/A |

| C.I. Acid Green 9 | The 2-sulfonic acid group on one aryl ring is replaced by a chlorine atom. wikipedia.orgencyclopedia.pub | Green | N/A |

| Fast Green FCF | The 2-sulfonic acid group is replaced by a 4-hydroxy-2-sulfophenyl group. fao.org | Green | ~625 nm |

Table 2: Comparison of D&C Blue No. 4 with structurally related dyes, illustrating spectral tuning through functional group modification.

To be used in certain research applications, such as immunoassays or fluorescent labeling, the dye molecule must be chemically linked, or conjugated, to a target molecule like a protein. This requires the synthesis of a reactive derivative of the dye.

A documented method for preparing a D&C Blue No. 4-protein conjugate involves the chemical activation of its sulfonate groups. nih.govresearchgate.net In a study, Brilliant Blue F.C.F. was conjugated to bovine serum albumin (BSA). The process involved transforming the relatively inert sulfonate (SO₃⁻) groups on the dye into highly reactive sulfonyl chloride (-SO₂Cl) groups using phosphorus oxychloride as the reagent. nih.govresearchgate.net

These newly formed sulfonyl chloride moieties act as amine-reactive functional groups. They readily react with the nucleophilic primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the protein to form stable sulfonamide bonds. nih.govresearchgate.net The resulting dye-protein conjugate is then purified, typically by size-exclusion chromatography, to remove any unconjugated dye. nih.gov This synthetic strategy effectively converts the dye into a label for biological macromolecules, enabling its use in specific research contexts. nih.govresearchgate.net

Advanced Analytical Characterization Techniques and Methodological Development

Spectroscopic Characterization for Molecular Architecture and Electronic Transitions

Spectroscopic methods are indispensable for probing the fundamental characteristics of D&C Blue No. 4, a synthetic triphenylmethane (B1682552) dye. cosmeticsinfo.org These techniques provide insights into its electronic structure, which is responsible for its distinct blue color, and offer a means for detailed structural and quantitative analysis.

Quantitative Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Concentration Dynamics

UV-Visible spectroscopy is a primary technique for the quantitative analysis of D&C Blue No. 4. The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. thermofisher.comwebassign.net D&C Blue No. 4 exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, typically around 630 nm, which is responsible for its cyan blue hue. nih.govresearchgate.net

The quantification of D&C Blue No. 4 in various products can be achieved by measuring the absorbance at its λmax and comparing it to a calibration curve generated from standard solutions of known concentrations. thermofisher.comthermofisher.com This technique is valuable for determining the concentration of the dye in commercial products and for studying the kinetics of reactions involving the dye, such as its reaction with bleach where the disappearance of color can be monitored over time. rsc.org

Table 1: Spectroscopic Properties of D&C Blue No. 4 and Related Dyes

| Dye Name | Common Name | Maximum Absorbance (λmax) |

|---|---|---|

| D&C Blue No. 4 | Alphazurine FG | ~630 nm nih.govresearchgate.net |

| FD&C Blue No. 1 | Brilliant Blue FCF | 630 nm nih.govresearchgate.net |

This table presents the maximum absorbance wavelengths for D&C Blue No. 4 and other common blue food colorants.

Fluorescence Spectrometry for Photophysical Property Elucidation

While UV-Vis spectroscopy measures the absorption of light, fluorescence spectrometry investigates the emission of light by a substance that has absorbed light or other electromagnetic radiation. Although D&C Blue No. 4 is primarily known as a colorant that absorbs light, some studies indicate that it can exhibit fluorescence, which can interfere with certain analytical methods like Raman spectroscopy. researchgate.net The study of its fluorescent properties can provide deeper insights into its electronic structure and excited state dynamics. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) have been developed to overcome the challenges posed by fluorescence in the analysis of such dyes. metrohm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. azolifesciences.commsu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can provide a comprehensive map of the molecular structure. azolifesciences.com For a complex molecule like D&C Blue No. 4, which is principally the diammonium salt of ethyl4-[p[ethyl(m-sulfobenzyl)amino]-α-(o-sulfophenyl)benzylidene]-2,5-cyclohexadien-1-ylideneammonium hydroxide (B78521) inner salt, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals. nih.govresearchgate.netemerypharma.com These techniques reveal the connectivity between atoms within the molecule, confirming the identity and purity of the compound. researchgate.netemerypharma.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. bioanalysis-zone.comlabmanager.com This technique can distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com For D&C Blue No. 4, HRMS can confirm its molecular formula (C₃₇H₃₆N₂O₉S₃ for the parent acid) and help identify any impurities or subsidiary colors present in a sample. researchgate.netresearchgate.netnih.gov When coupled with fragmentation techniques (MS/MS), HRMS can provide detailed structural information by analyzing the fragmentation patterns of the parent ion. neist.res.in

Table 2: High-Resolution Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Mass Resolution | Up to 70,000 FWHM researchgate.netresearchgate.net |

| Mass Accuracy | < 3 ppm for quasi-molecular ions researchgate.net |

This table outlines typical parameters for the analysis of colorants using UHPLC-Q-Orbitrap HRMS.

Raman and Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Raman and Infrared (IR) spectroscopy are complementary techniques that provide a "molecular fingerprint" by probing the vibrational modes of a molecule. photothermal.commt.comedinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, which is particularly sensitive to polar functional groups. photothermal.commt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light and is more sensitive to non-polar bonds. photothermal.commt.com The combination of both techniques can provide a comprehensive vibrational analysis of D&C Blue No. 4, aiding in its identification and characterization, even in the presence of fluorescent interference. researchgate.netamericanpharmaceuticalreview.com

Chromatographic Separation Sciences for Complex Sample Matrix Analysis

Chromatographic techniques are essential for separating D&C Blue No. 4 from other components in complex matrices such as cosmetics, food, and pharmaceutical products. lcms.czwaters.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods. researchgate.netresearchgate.net These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. researchgate.net

When coupled with a photodiode array (PDA) detector, HPLC and UPLC systems can simultaneously separate and quantify multiple dyes in a single run. lcms.czwaters.com The PDA detector acquires the entire UV-Vis spectrum for each eluting peak, allowing for both quantification and identification by comparing the retention time and spectrum to that of a known standard. waters.com This is particularly useful for analyzing products that contain a mixture of colorants. lcms.cz More advanced methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for even greater sensitivity and specificity in detecting and quantifying dyes. researchgate.netmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D&C Blue No. 4 |

| Alphazurine FG |

| FD&C Blue No. 1 |

| Brilliant Blue FCF |

| FD&C Blue No. 2 |

| Indigotine |

Electrochemical Methodologies for Redox Characterization

Electrochemical methods are powerful tools for investigating the electron transfer properties (redox behavior) of electroactive compounds like D&C Blue No. 4. These techniques can be used to determine thermodynamic parameters and to develop sensitive analytical sensors.

Cyclic Voltammetry (CV) is a primary electrochemical technique used to probe the redox behavior of a substance. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. nih.gov When applied to a solution containing D&C Blue No. 4, the resulting voltammogram can reveal information about the potentials at which the dye is oxidized and reduced. Studies on Brilliant Blue FCF have been conducted using platinum or modified carbon paste electrodes. electrochemsci.orgresearchgate.net The data indicates that the redox reactions of the dye can be characterized, and the process is often diffusion-controlled. researchgate.net

Chronoamperometry (CA) involves stepping the electrode potential to a value where an electrochemical reaction occurs and recording the resulting current as a function of time. pineresearch.com This technique is particularly useful for determining the diffusion coefficient of the electroactive species, a key parameter in understanding its mass transport properties in solution. tugraz.at For Brilliant Blue FCF, chronoamperometry has been used to calculate its diffusion coefficient, which was found to be 2.8 x 10⁻⁵ cm²/s. researchgate.net

| Technique | Principle | Determined Parameter for D&C Blue No. 4 (Brilliant Blue) |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential applied to a working electrode is swept back and forth while the current is measured. nih.gov | Characterization of redox behavior (oxidation/reduction peaks); investigation of reaction reversibility. electrochemsci.orgresearchgate.net |

| Chronoamperometry (CA) | The electrode potential is stepped to a new value, and the current is recorded over time. The decay of current is related to the analyte's diffusion. pineresearch.com | Determination of the diffusion coefficient (D). A reported value is 2.8 x 10⁻⁵ cm²/s. researchgate.net |

The development of sensitive and selective electrochemical sensors provides a rapid and cost-effective alternative to chromatographic methods for the quantification of specific analytes. For D&C Blue No. 4, research has focused on modifying standard electrodes to enhance their response towards the dye.

These sensors often utilize carbon paste electrodes (CPE) or screen-printed electrodes (SPE) modified with nanomaterials. nih.govsrce.hr Modifiers such as multi-walled carbon nanotubes (MWCNTs) or nanocomposites like ZIF-8/g-C3N4/Co have been employed to increase the electrode's surface area and catalytic activity, thereby amplifying the electrochemical signal of the dye. nih.govresearchgate.net

Using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV), these modified sensors can detect D&C Blue No. 4 at very low concentrations. researchgate.net For example, a multi-walled carbon nanotube paste electrode has been developed for the simultaneous determination of Brilliant Blue and Tartrazine. researchgate.net This sensor exhibited a linear response for Brilliant Blue in the micromolar (µM) range and achieved a limit of detection (LOD) on the nanomolar (nM) scale. researchgate.net Such sensors are valuable for quality control in various research samples. mdpi.com

| Sensor Type | Voltammetric Technique | Performance Characteristics for Brilliant Blue (BB) |

|---|---|---|

| Multi-Walled Carbon Nanotube Paste Electrode (MWCNT-CPE) researchgate.net | Differential Pulse Voltammetry (DPV) | Linear Range: 0.05 to 22.0 µM Limit of Detection (LOD): 9.0 nM |

| Square Wave Voltammetry (SWV) | Linear Range: 0.05 to 25.0 µM Limit of Detection (LOD): 5.0 nM | |

| ZIF-8/g-C3N4/Co Nanocomposite Modified Carbon Paste Electrode nih.govresearchgate.net | Differential Pulse Voltammetry (DPV) | Developed for simultaneous determination of Patent Blue V and D&C Red 33, demonstrating the utility of such composites for dye sensing. nih.govresearchgate.net |

Chemical Reactivity, Degradation Pathways, and Transformation Product Identification

Photochemical Degradation Mechanisms Under Simulated Environmental Conditions

Photochemical degradation involves the breakdown of chemical compounds by light. For dyes, this process can lead to decolorization and the formation of various by-products. The efficiency and pathways of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical environment. nih.govheraldopenaccess.us

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, representing the number of molecules undergoing a specific event for each photon absorbed. While direct photolysis of D&C Blue No. 4 (direct absorption of light leading to degradation) has been reported as slow, studies on its photocatalytic degradation provide insights into its light-induced reactivity. lew.rofrontiersin.org

One study investigated the photodegradation of Brilliant Blue FCF using UV/H₂O₂ and photo-Fenton systems, noting that the degradation follows apparent first-order kinetics. lew.ro In the absence of an oxidizing agent like H₂O₂, only 10% degradation was observed after 20 minutes of UV exposure. lew.ro Another study on the photocatalytic degradation of Acid Blue 9 using TiO₂-based catalysts assessed the quantum efficiency, highlighting its importance in evaluating catalyst performance. researchgate.net The photodegradation quantum yield (Φd) is a critical parameter for determining the stability of photocatalysts; stable catalysts exhibit very low Φd values. tubitak.gov.tr

Kinetic studies on the photodegradation of Brilliant Blue FCF have shown that the process often follows pseudo-first-order kinetics. researchgate.netnih.gov The rate of degradation is significantly influenced by the experimental conditions, such as the presence of catalysts and oxidizing agents. lew.roresearchgate.net For instance, the photo-Fenton process has demonstrated superior performance in degrading Brilliant Blue FCF compared to UV/H₂O₂ or direct UV photolysis, which is attributed to a higher generation of reactive oxygen species. lew.ro

Table 1: Photolytic Kinetic Data for D&C Blue No. 4 (Brilliant Blue FCF) Degradation

| Degradation System | Initial Dye Conc. | Rate Constant (k) | Reaction Order | Reference |

| Photo-Fenton | 1.0×10⁻⁵ M | 0.119 min⁻¹ | Pseudo-first-order | lew.ro |

| UV/H₂O₂ | 1.0×10⁻⁵ M | Not specified | Apparent first-order | lew.ro |

| Direct UV Photolysis | 1.0×10⁻⁵ M | Not specified | Apparent first-order | lew.ro |

This table presents kinetic data from a comparative study on different photodegradation methods for Brilliant Blue FCF.

The degradation of D&C Blue No. 4 results in the formation of various smaller molecules known as photoproducts. Identifying these products is essential for understanding the degradation pathway and assessing the potential toxicity of the resulting mixture.

A study on the oxidative degradation of Brilliant Blue FCF (E133) using potassium persulfate under natural sunlight identified several degradation intermediates using liquid chromatography-electrospray mass spectrometry (LC-ESI-MS). nih.gov The degradation pathway was observed to proceed through a dark blue colored species before forming uncolored products. nih.gov This indicates that complete decolorization does not necessarily mean complete mineralization of the dye. nih.gov

Another detailed investigation into the UV-initiated photodegradation of Brilliant Blue FCF in the presence of a TiO₂ photocatalyst identified several decomposition products using liquid chromatography/mass spectrometry (LC/MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-MS). nih.gov The primary degradation mechanism was found to be the sequential loss of the N-ethyl and N-methylbenzene sulfonate (MBSA) groups. nih.gov Two main oxidative processes were proposed: an attack on the N-methylene group and an aryl-oxidative elimination. nih.gov

Table 2: Identified Photodegradation Products of D&C Blue No. 4 (Brilliant Blue FCF) by LC/MS

| Proposed Structure | m/z (calculated) | m/z (found) | Reference |

| [M2 + H]⁺ (-MBSA) | 579.163 | 579.162 | nih.gov |

| [M3 + H]⁺ (-MBSA, -Et) | 551.131 | 551.131 | nih.gov |

| [M4 + H]⁺ (-2MBSA) | 409.158 | 409.158 | nih.gov |

| [M5 + H]⁺ (-2MBSA, -Et) | 381.127 | 381.127 | nih.gov |

| [M8 + H]⁺ (3-((ethylamino)methyl)benzenesulfonic acid) | 216.069 | 216.069 | nih.gov |

| [M13 + H]⁺ (hydroxylated decomposition product) | 595.157 | 595.157 | nih.gov |

This table summarizes the major photoproducts identified during the TiO₂-assisted photodegradation of Brilliant Blue FCF.

Biotransformation Pathways and Microbial Degradation Research

Biotransformation, the chemical modification of substances by living organisms, is a key process in the environmental breakdown of synthetic dyes. Microorganisms such as bacteria and fungi can produce enzymes that decolorize and degrade these complex molecules. electrochemsci.org

The enzymatic degradation of triphenylmethane (B1682552) dyes, the class to which D&C Blue No. 4 belongs, is often attributed to ligninolytic enzymes produced by white-rot fungi. researchgate.netmdpi.com These enzymes, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), have broad substrate specificity and can oxidize a wide range of aromatic compounds. researchgate.netmdpi.com

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are copper-containing oxidases that can catalyze the degradation of various dyes. researchgate.nettandfonline.com The immobilization of laccases on supports can enhance their stability and reusability, making them attractive for bioremediation applications. tandfonline.comeuropa.eu While some laccases can directly degrade phenolic dyes, the degradation of non-phenolic dyes like D&C Blue No. 4 may require the presence of small molecule mediators. tandfonline.com

Studies have shown that some fungi decolorize triphenylmethane dyes through the action of triphenylmethane reductase (TMR) rather than ligninolytic enzymes. mdpi.com

The degradation of dyes by whole microbial cells has been extensively studied in bioreactors. Both bacteria and fungi have shown the ability to decolorize and degrade triphenylmethane dyes. nih.govelectrochemsci.orgencyclopedia.pub

White-rot fungi are particularly effective at degrading these dyes. nih.govencyclopedia.pub For example, six different white-rot fungal strains were found to decolorize and degrade crystal violet, malachite green, and bromophenol blue, with malachite green being decolorized the fastest. nih.gov The degradation was confirmed by the complete disappearance of the dye's characteristic absorption peaks in the UV-Visible spectrum. nih.gov The fungus Bjerkandera adusta has also been shown to effectively decolorize several triphenylmethane dyes through a combination of biosorption and enzymatic degradation by manganese peroxidase and lignin peroxidase. researchgate.net

Bacterial degradation of dyes is also a significant area of research. A study using an in vitro simplified microbiota model (SIHUMIx) found that Brilliant Blue FCF was not metabolized or transformed by the bacterial community, with approximately 96% being excreted unchanged. researchgate.net However, other studies have reported the decolorization of triphenylmethane dyes by bacterial species. electrochemsci.org The efficiency of microbial degradation in bioreactors can be influenced by various factors, including the microbial species, dye concentration, pH, and nutrient availability. iwra.orgresearchgate.net

Table 3: Fungal Strains Capable of Degrading Triphenylmethane Dyes

| Fungal Species | Dyes Degraded | Key Enzymes Implicated | Reference |

| Bjerkandera adusta SWUSI4 | Cotton blue, crystal violet, malachite green, methyl violet | Manganese peroxidase, Lignin peroxidase | researchgate.net |

| Six white-rot fungal strains (KV1-KV6) | Crystal violet, malachite green, bromophenol blue | Laccase | nih.govencyclopedia.pub |

| Fomitopsis feei | Bromophenol blue, basic fuchsin, methyl violet, methyl green, ethyl violet, malachite green | Triphenylmethane reductase | mdpi.com |

This table lists fungal species that have been shown to degrade various triphenylmethane dyes, a class that includes D&C Blue No. 4.

Advanced Oxidation and Reduction Processes (AOPs/ARPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). tubitak.gov.trtandfonline.com These processes are particularly effective for the degradation of recalcitrant compounds like synthetic dyes. tubitak.gov.trresearchgate.nettandfonline.comtandfonline.com

Several AOPs have been successfully applied to the degradation of D&C Blue No. 4 (Acid Blue 9/Brilliant Blue FCF). The TiO₂/UV process has been shown to completely degrade Acid Blue 9, with the reaction kinetics being dependent on the initial concentrations of the catalyst and the dye. lew.ro The degradation generally follows pseudo-first-order kinetics. lew.ro

The Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes are also highly effective. tubitak.gov.trresearchgate.nettandfonline.comnih.gov A comparative study showed that the photo-Fenton process led to a significantly higher degree of mineralization of C.I. Acid Blue 9 compared to the Fenton process, indicating the importance of UV light in the complete breakdown of the dye molecule. researchgate.nettandfonline.com The oxidative decolorization of Brilliant Blue FCF using a Fenton-like (H₂O₂/Fe³⁺) reaction has also been investigated, achieving complete color removal and 80% mineralization under optimized conditions. tubitak.gov.tr

Other AOPs, such as ozonation and photocatalytic degradation using other semiconductor materials like CuO-TiO₂ nanocomposites, have also been shown to be effective in degrading Brilliant Blue FCF. nih.govelectrochemsci.orgnih.gov

Table 4: Kinetic Parameters for the Degradation of D&C Blue No. 4 (Acid Blue 9) by AOPs

| AOP System | Catalyst/Reagent | Initial Dye Conc. (mg/L) | Catalyst/Reagent Conc. | Rate Constant (k) | Reaction Order | Reference |

| TiO₂/UV | TiO₂ | 40 | 150 mg/L | 1.08 h⁻¹ | Pseudo-first-order | lew.ro |

| TiO₂/UV | TiO₂ | 40 | 300 mg/L | 1.69 h⁻¹ | Pseudo-first-order | lew.ro |

| TiO₂/UV | TiO₂ | 40 | 450 mg/L | 2.54 h⁻¹ | Pseudo-first-order | lew.ro |

| TiO₂/UV | TiO₂ | 40 | 600 mg/L | 2.81 h⁻¹ | Pseudo-first-order | lew.ro |

| Photo-Fenton | Fe²⁺/H₂O₂ | Not specified | Not specified | 98.12% degradation | Not specified | researchgate.nettandfonline.com |

| Fenton | Fe²⁺/H₂O₂ | Not specified | Not specified | 97.7% degradation | Not specified | researchgate.nettandfonline.com |

This table provides a summary of kinetic data for the degradation of Acid Blue 9 under various Advanced Oxidation Process conditions.

Hydroxyl Radical-Mediated Degradation Kinetics

The degradation of the triarylmethane dye D&C Blue No. 4, also known as Brilliant Blue FCF, can be effectively initiated by hydroxyl radicals (•OH). researchgate.net These radicals are highly reactive, non-selective oxidizing agents that act as the primary cleansing agent in various environments. mdpi.comipcc.ch The reaction between hydroxyl radicals and complex organic molecules like D&C Blue No. 4 is typically the first and rate-determining step in a reaction chain that leads to the oxidation of the compound. ipcc.ch

Kinetic studies on the ozonation of Brilliant Blue, a process that generates hydroxyl radicals, reveal that the degradation follows pseudo-first-order kinetics. The efficiency and rate of this degradation are significantly influenced by the pH of the solution, as pH affects the decomposition of ozone and the subsequent production of hydroxyl radicals. mdpi.com At a higher pH, the oxidation efficiency of OH radicals is increased, leading to a much faster discoloration of the dye. mdpi.com For instance, at a pH of 10.0, complete discoloration can be achieved in as little as 0.2 minutes with sufficient ozone concentration, whereas at a neutral pH of 7.0, the process can take up to 10 minutes under similar conditions. mdpi.com

The kinetic parameters for the degradation of Brilliant Blue (BB) demonstrate this pH dependence. The reaction rate constant (k) increases significantly as the pH becomes more alkaline. mdpi.com

Interactive Table: Kinetic Parameters for Brilliant Blue Degradation by Ozonation mdpi.com

| pH | O₃ Concentration (mg/L) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

| 4.0 | 100 | 0.0801 | 8.65 |

| 4.0 | 150 | 0.1265 | 5.48 |

| 7.0 | 100 | 0.0632 | 10.97 |

| 7.0 | 150 | 0.0898 | 7.72 |

| 10.0 | 100 | 0.2015 | 3.44 |

| 10.0 | 150 | 0.2581 | 2.68 |

Reductive Transformation Pathways of the Chromophore System

The vibrant blue color of D&C Blue No. 4 is due to its chromophore, a system of conjugated pi (π) bonds spanning the three aromatic rings through a central carbon atom. wikipedia.orgresearchgate.net This extended conjugation allows the molecule to absorb light in the red-orange part of the visible spectrum (~630 nm), with the complementary color blue being reflected. wikipedia.orgresearchgate.net

The chromophore system is susceptible to reductive transformations that disrupt this conjugation, leading to a loss of color. A classic demonstration of this is the "blue bottle experiment," where Brilliant Blue FCF is mixed in a solution with a reducing agent (like dextrose) and sodium hydroxide (B78521) (NaOH). wikipedia.org In the alkaline environment, the reducing agent donates electrons to the dye. This reduction occurs at the central methine carbon of the triarylmethane structure. The uptake of electrons breaks the key double bond that connects the phenyl rings, interrupting the conjugated system. This transforms the dye into its colorless, "leuco" form. wikipedia.org

This reductive transformation is often reversible. Shaking the container introduces atmospheric oxygen, which acts as an oxidizing agent. The oxygen re-oxidizes the leuco dye, removing the electrons and restoring the conjugated double bond system of the chromophore, which brings back the brilliant blue color. wikipedia.org This reversible reduction-oxidation (redox) cycle highlights a key chemical pathway for the transformation of the dye's chromophore system. wikipedia.org

Structural Elucidation of Degradation Intermediates and Final Products

The degradation of D&C Blue No. 4 proceeds through various intermediates before eventual mineralization into simpler, colorless compounds. Advanced analytical techniques such as liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) and nuclear magnetic resonance (H-NMR) have been employed to identify these transient species. mdpi.comresearchgate.net

Studies on the oxidative degradation of Brilliant Blue FCF have identified two primary decomposition pathways. One pathway involves the elimination of ethyl groups and another involves the cleavage of the bond connecting the phenyl ring to the central carbon, leading to the elimination of N-ethyl-N-(3-sulfobenzyl)aniline (MBSA). researchgate.net The ozonation of Brilliant Blue has been shown to produce several aromatic intermediates resulting from the cleavage of the parent molecule. mdpi.com Ultimately, complete oxidation (mineralization) of the dye leads to the formation of simple inorganic molecules and ions. mdpi.com

Interactive Table: Identified Degradation Products of D&C Blue No. 4 (Brilliant Blue FCF)

| Product Name | Chemical Formula | Method of Generation | Analytical Technique | Source |

| 2-sulfobenzaldehyde | C₇H₅NaO₄S | Ozonation | H-NMR | mdpi.com |

| 4-formyl-benzenesulfonic acid | C₇H₆O₄S | Ozonation | H-NMR | mdpi.com |

| N-ethyl-N-(3-sulfobenzyl)aniline (MBSA) | C₁₅H₁₇NO₃S | Photo-initiated decomposition | LC-MS | researchgate.net |

| 2-((ethyl(3-sulfobenzyl)amino)methyl)benzenesulfonic acid (M2) | C₁₆H₁₉NO₆S₂ | Photo-initiated decomposition | LC-MS | researchgate.net |

| 2-sulfobenzoic acid | C₇H₆O₅S | Ozonation | H-NMR | mdpi.com |

| Final Mineralization Products | CO₂, H₂O, SO₄²⁻, NH₄⁺ | Advanced Oxidation | Not Applicable | mdpi.com |

Environmental Fate and Transport Dynamics

Adsorption and Desorption Equilibria in Aqueous and Solid Matrices

The interaction of D&C Blue No. 4 with solid surfaces in aqueous environments is a key factor in determining its distribution and potential for transport. Adsorption, the accumulation of the dye onto the surface of a solid, and desorption, its release back into the solution, are critical processes.

Surface Interaction Modeling and Isotherm Studies

The adsorption behavior of D&C Blue No. 4, referred to as Acid Blue 80 (AB80) in many studies, has been investigated using various isotherm models to describe the equilibrium distribution of the dye between the solid and liquid phases. These models provide insights into the adsorption mechanism and the maximum adsorption capacity of different materials.

Commonly applied isotherm models include the Langmuir, Freundlich, and Temkin models. dntb.gov.uanih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. science.govniscair.res.in The Freundlich model, on the other hand, describes multilayer adsorption on a heterogeneous surface and is an empirical equation. nih.govscience.gov The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. dntb.gov.ua

Research has shown that the adsorption of AB80 onto various adsorbents can be well-described by these models. For instance, studies on modified bentonites and chitosan-based beads have demonstrated that the Langmuir and Freundlich models can effectively fit the experimental data. dntb.gov.uatandfonline.com In one study using chitosan-based beads, the experimental data was in good agreement with the Langmuir isotherm model, suggesting monolayer adsorption. researchgate.net Another study on modified sphagnum moss found that the Freundlich isotherm model best described the adsorption process, indicating heterogeneous surface adsorption. nih.gov

The fit of a particular isotherm model provides valuable information about the nature of the interaction between D&C Blue No. 4 and the adsorbent surface. A good fit to the Langmuir model often suggests a more uniform surface and chemisorption-like interactions, while a fit to the Freundlich model points towards a more complex, heterogeneous surface with varied adsorption energies. nih.gov

Table 1: Adsorption Isotherm Model Parameters for D&C Blue No. 4 (Acid Blue 80) on Various Adsorbents

| Adsorbent | Isotherm Model | Key Parameters | Reference |

| Chitosan-based beads | Langmuir | q_max = 61.64 mg/g (at 35 °C) | researchgate.net |

| Modified Bentonites (ANaBC18) | Langmuir | q_e = 201 mg/g (at 30°C) | tandfonline.com |

| Modified Bentonites (NaBC18) | Langmuir | q_e = 179 mg/g (at 30°C) | tandfonline.com |

| Modified Bentonites (ANaBC16) | Langmuir | q_e = 170 mg/g (at 30°C) | tandfonline.com |

| Modified Bentonites (NaBC16) | Langmuir | q_e = 126 mg/g (at 30°C) | tandfonline.com |

| Modified Sphagnum Moss | Freundlich | - | nih.gov |

Note: q_max and q_e represent the maximum adsorption capacity.

Influence of Adsorbent Material Properties on Dye Retention

The retention of D&C Blue No. 4 is significantly influenced by the physicochemical properties of the adsorbent material. Key properties include surface area, pore size and volume, surface charge, and the presence of specific functional groups. bioone.orgcore.ac.uk

For instance, the modification of bentonite (B74815) clays (B1170129) by converting them to sodium bentonite and subsequently activating them with acid or modifying them with alkyltrimethylammonium bromides has been shown to enhance their adsorption capacity for Acid Blue 80. tandfonline.com This is attributed to changes in surface area, porosity, and surface chemistry. Similarly, modifying chitosan (B1678972) beads with a deep eutectic solvent and iron oxide nanoparticles has been found to improve their efficiency in removing AB80 from aqueous solutions. dntb.gov.uaresearchgate.net

The surface charge of the adsorbent plays a crucial role. Since D&C Blue No. 4 is an anionic dye, adsorbents with a positive surface charge tend to exhibit higher adsorption capacities due to electrostatic attraction. researchgate.net The pH of the solution can influence the surface charge of both the adsorbent and the dye, thereby affecting the adsorption process. nih.gov For example, at lower pH values, the surface of some adsorbents may become more protonated and positively charged, enhancing the adsorption of anionic dyes. nih.gov

The presence of functional groups on the adsorbent surface, such as hydroxyl, carboxyl, and amino groups, can also contribute to dye retention through mechanisms like hydrogen bonding and chemical bonding. bioone.org

Mobility and Transport Phenomena in Porous Media

The movement of D&C Blue No. 4 through soil and other porous media is a critical aspect of its environmental transport. This mobility is influenced by both the properties of the dye and the characteristics of the porous medium. cdc.govitrcweb.org

Column Studies for Leaching Potential and Retention Factor Determination

Column studies are a common laboratory method used to simulate the movement of solutes like D&C Blue No. 4 through a porous medium, such as a soil column. iaea.orgmdpi.com These studies provide valuable data on the leaching potential of the dye, which is its likelihood to be transported downward through the soil profile with infiltrating water. rivm.nlcopernicus.org

In a typical column leaching experiment, a solution containing the dye is passed through a packed column of soil or another porous material. uky.edu The concentration of the dye in the effluent (the liquid that has passed through the column) is measured over time. This data can be used to generate a breakthrough curve, which plots the normalized effluent concentration against the volume of liquid passed through the column.

From the breakthrough curve, key transport parameters can be determined, including the retention factor (R). The retention factor quantifies the retardation of the dye's movement relative to the movement of water. A retention factor greater than one indicates that the dye is being adsorbed to the porous medium and its movement is slowed.

While specific column studies for D&C Blue No. 4 are not extensively detailed in the provided search results, the principles of such studies are well-established for other dyes and contaminants. rivm.nluky.edu These studies are essential for predicting the potential for groundwater contamination by D&C Blue No. 4. iaea.org

Influence of Soil Physicochemical Characteristics on Dye Migration

The migration of D&C Blue No. 4 through soil is heavily dependent on the physicochemical characteristics of the soil. mdpi.comscirp.org Key soil properties that influence dye transport include:

Soil Texture: The relative proportions of sand, silt, and clay in a soil determine its texture. Clayey soils, with their small particle size and large surface area, generally have a higher capacity to adsorb dyes compared to sandy soils. scirp.orgresearchgate.net

Soil Organic Matter (SOM): Organic matter in soil can provide numerous binding sites for organic compounds like dyes, leading to increased retention and reduced mobility. mdpi.com

pH: Soil pH affects the surface charge of soil particles and the ionization state of the dye molecule. As an anionic dye, the adsorption of D&C Blue No. 4 is generally favored in soils with a lower pH, where the soil surfaces may be more positively charged. mdpi.com

Soil Structure and Porosity: The arrangement of soil particles into aggregates creates a network of pores that influences water flow and, consequently, dye transport. Well-structured soils with macropores can allow for rapid preferential flow, potentially leading to deeper and faster migration of the dye. researchgate.net

Understanding these interactions is crucial for predicting the movement and potential environmental impact of D&C Blue No. 4 in different soil types. researchgate.net

Persistence and Bioremediation Potential in Simulated Ecosystems

The long-term fate of D&C Blue No. 4 in the environment depends on its persistence and susceptibility to degradation. Persistence refers to the length of time the dye remains in the environment before being broken down. Some triarylmethane dyes, a class to which D&C Blue No. 4 belongs, are known to persist in water, sediment, and soil. canada.cacanada.ca

Bioremediation, the use of microorganisms to break down pollutants, is a potential pathway for the removal of D&C Blue No. 4 from the environment. Studies on other azo and anthraquinone (B42736) dyes have shown that certain bacteria and fungi possess the enzymatic machinery to decolorize and degrade these compounds. researchgate.net The effectiveness of bioremediation can be influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. researchgate.net

While specific studies on the bioremediation of D&C Blue No. 4 in simulated ecosystems were not prominently found in the search results, research on similar dyes suggests that this is a potential area for further investigation. The development of effective bioremediation strategies would be beneficial for treating wastewater containing this dye and for remediating contaminated sites.

Remediation Technologies for Aqueous and Solid Matrices

Adsorptive Removal Mechanisms and Sorbent Design

Adsorption has been identified as a highly efficient and simple method for removing dyes from aqueous solutions. neptjournal.com The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material. The effectiveness of this method hinges on the properties of the adsorbent, such as surface area and surface chemistry, and the optimization of various operational parameters.

Recent research has emphasized the development of low-cost, high-efficiency adsorbents from waste materials and the synthesis of advanced composite materials.

Biopolymers: Chitosan (B1678972), a biopolymer derived from fishery wastes, has been utilized to create magnetic crosslinked chitosan beads for the removal of Brilliant Blue FCF. hacettepe.edu.tr These beads exhibit effective adsorption, which is attributed to chitosan's high content of amino and hydroxyl functional groups. The adsorption mechanism for Brilliant Blue FCF onto these beads is suggested to be chemisorption. hacettepe.edu.tr

Nanomaterials and Composites: Magnetic activated carbon, derived from sources like Sapelli wood sawdust, has been developed as an effective adsorbent for Brilliant Blue FCF. nih.gov These materials combine the high surface area of activated carbon with the magnetic properties of metal nanoparticles (e.g., Nickel), allowing for easy separation from water after the adsorption process. nih.govmdpi.com The adsorption mechanism involves electrostatic interactions, hydrogen bonding, and π-π interactions between the dye molecule and the adsorbent surface. nih.gov Iron oxide magnetic nanocomposites (Fe₂O₃/Fe₃O₄) have also been synthesized and tested for the removal of similar acid dyes. ekb.eg

Waste-Derived Adsorbents: A variety of waste materials have been investigated as potential low-cost adsorbents. These include:

Bottom ash (a power plant waste) and de-oiled soya (an agricultural waste), which have been successfully used for the removal and recovery of Brilliant Blue FCF. researchgate.net

Hen feathers , another waste biomaterial, have also demonstrated potential for adsorbing this dye from wastewater. nih.gov

Coal-based granular activated carbon is another effective adsorbent for Brilliant Blue FCF. researchgate.net

The table below summarizes the maximum adsorption capacities of some novel adsorbents for D&C Blue No. 4 (Brilliant Blue FCF).

The efficiency of the adsorptive removal of D&C Blue No. 4 is significantly influenced by several operational parameters.

Effect of pH: The pH of the solution is a crucial factor. For the adsorption of Brilliant Blue FCF onto magnetic activated carbon, a pH of 4 was found to be optimal. nih.gov For magnetic crosslinked chitosan beads, the maximum adsorption occurred at a highly acidic pH of 2.0. hacettepe.edu.tr This is because the surface charge of the adsorbent and the ionization of the dye molecule are pH-dependent. hacettepe.edu.trnih.gov

Adsorbent Dosage: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of active adsorption sites. acs.org

Contact Time and Temperature: The adsorption process is typically rapid initially and then slows down as it approaches equilibrium. nih.gov For Brilliant Blue FCF on magnetic activated carbon, the process was fast, and kinetic data fit well with the pseudo-second-order model. nih.gov Temperature also plays a role; for instance, the adsorption of Brilliant Blue FCF on magnetic activated carbon was found to be an endothermic process, with adsorption capacity increasing with temperature. nih.gov

Regeneration Strategies: For an adsorption process to be economically viable, the regeneration and reuse of the adsorbent are critical.

For magnetic activated carbons used in Brilliant Blue FCF removal, regeneration has been tested using various agents like sodium hydroxide (B78521) (NaOH) and ammonium (B1175870) hydroxide (NH₄OH), with NH₄OH showing better results. mdpi.com

For adsorbents like bottom ash and de-oiled soya, the dye was recovered by eluting with a dilute NaOH solution. researchgate.net

Advanced Oxidation Processes (AOPs) for Effluent Decolorization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). ijcce.ac.ir These processes are particularly effective for degrading complex and recalcitrant dye molecules like D&C Blue No. 4 into simpler, less harmful compounds.

Heterogeneous photocatalysis using semiconductor nanomaterials is a prominent AOP. This process involves the generation of electron-hole pairs in the semiconductor upon irradiation with light of suitable wavelength, which then leads to the formation of reactive oxygen species that degrade the dye molecules. researchgate.net

Titanium Dioxide (TiO₂): Nano-TiO₂ is a widely studied photocatalyst. The degradation of Acid Blue 9 using a TiO₂/UV process has been shown to be effective, achieving complete removal of the chromophore groups. iwra.org The kinetics of the degradation are influenced by the initial concentrations of both the dye and the catalyst. iwra.org A comparative study showed that the UV/Nano-TiO₂ process is effective for the decolorization of Acid Blue 9, with optimal performance observed in acidic conditions and with a catalyst concentration of 150 mg/L. researchgate.net

Zinc Oxide (ZnO): ZnO is considered a suitable alternative to TiO₂ for photocatalytic degradation. crimsonpublishers.com It has been used in sonophotocatalytic processes, where ultrasound is combined with UV irradiation, showing a synergistic effect in the degradation of similar dyes. researchgate.net

The table below presents findings from a study on the photocatalytic degradation of Acid Blue 9.

Electrochemical AOPs utilize electrochemical reactions to generate strong oxidizing agents for pollutant degradation.

Electrochemical Oxidation: The electrochemical degradation of Brilliant Blue FCF has been studied using platinum electrodes. The process involves direct oxidation at the electrode surface and indirect oxidation by electrochemically generated species from the supporting electrolyte (e.g., hypochlorite, hypobromite). researchgate.netelectrochemsci.org The degradation rate was found to follow first-order kinetics. electrochemsci.org

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light. A comparative study on Acid Blue 9 showed that both Fenton and photo-Fenton processes could effectively decolorize the dye, with removal efficiencies of 97.7% and 98.12%, respectively. tandfonline.com However, the photo-Fenton process demonstrated significantly higher mineralization (i.e., complete conversion to CO₂, water, and inorganic ions). tandfonline.com

Electro-Fenton and Electrocoagulation: The electro-Fenton process involves the in-situ electrochemical generation of Fenton's reagent. In a comparative study for Acid Blue 9 removal, the conventional Fenton process showed higher decolorization efficiency than the electro-Fenton and electrocoagulation methods. researchgate.net

Ozone (O₃) and hydrogen peroxide (H₂O₂) are powerful oxidants that can be used alone or in combination to degrade dyes.

Ozonation: Ozonation can lead to rapid and effective discoloration of Brilliant Blue aqueous solutions. The efficiency is influenced by parameters such as pH, with acidic conditions favoring the process. scispace.com

Peroxide-Based Systems (UV/H₂O₂): The combination of UV light and hydrogen peroxide (UV/H₂O₂) is an AOP that generates hydroxyl radicals. In a study comparing different photochemical treatments for Brilliant Blue FCF, the degradation was found to follow apparent first-order kinetics. lew.robohrium.com When combined with Fenton's reagent (photo-Fenton), the degradation performance was superior to that of UV/H₂O₂ alone, attributed to an increased generation of reactive oxygen species. lew.robohrium.com The combination of ozone with hydrogen peroxide can also enhance the degradation of organic matter, particularly at pH values above 7. ut.ac.ir

Bioremediation Approaches and Bioreactor Design

Bioremediation offers an environmentally sustainable and cost-effective alternative for treating wastewater contaminated with synthetic dyes like D&C Blue No. 4. This approach harnesses the metabolic capabilities of microorganisms to break down the complex dye molecules into simpler, less toxic compounds. researchgate.net The success of bioremediation hinges on factors such as the selection of appropriate microbial strains, the design and operation of the bioreactor, and the specific chemical characteristics of the dye. researchgate.net

A crucial first step in developing an effective bioremediation process is the isolation and cultivation of microbial strains that can efficiently decolorize and degrade D&C Blue No. 4. Researchers often source these microorganisms from environments already contaminated with dyes, such as textile industry effluents, where native microbial populations have likely adapted to the presence of these compounds. ijarbs.comijans.org

The process typically involves collecting samples from contaminated sites and using enrichment culture techniques. This involves growing the mixed microbial populations in a culture medium where D&C Blue No. 4 is the primary or sole source of carbon and energy. Strains that demonstrate a high capacity for decolorization are then isolated, identified, and their degradation capabilities are further optimized. Various bacterial and fungal species have been identified as effective in degrading triphenylmethane (B1682552) dyes. For instance, bacterial genera such as Pseudomonas, Bacillus, and Enterobacter have shown significant dye-degrading potential. sciepub.comresearchgate.net Similarly, certain fungi, particularly white-rot fungi, are known for their robust enzymatic systems capable of breaking down a wide array of recalcitrant organic pollutants, including synthetic dyes. nih.gov

Optimizing the cultivation conditions is essential to enhance the growth and enzymatic activity of these selected strains. Key parameters that are often fine-tuned include pH, temperature, aeration, and the availability of additional nutrients. nih.govnih.gov For many dye-degrading bacteria, optimal conditions are often found to be within a neutral to slightly alkaline pH range and at mesophilic temperatures (20-40°C). nih.gov

Table 1: Examples of Microbial Genera with Triphenylmethane Dye Degradation Potential

| Microbial Genus | Typical Source of Isolation | Optimal pH Range | Optimal Temperature Range (°C) |

|---|---|---|---|

| Pseudomonas | Textile Effluent, Contaminated Soil | 6.5 - 8.0 | 30 - 37 |

| Bacillus | Industrial Wastewater, Dye-Contaminated Sites | 7.0 - 8.5 | 25 - 40 |

| Enterobacter | Textile Industry Effluents | 6.5 - 7.5 | 30 - 37 |

| Aspergillus | Contaminated Soil, Industrial Effluents | 5.0 - 6.5 | 25 - 30 |

Enzyme-based remediation provides a more specific and often faster alternative to using whole microbial cells for dye degradation. This technology utilizes isolated enzymes, either in their free form or immobilized on a solid support, to catalyze the breakdown of D&C Blue No. 4. researchgate.net The primary enzymes involved in the degradation of triphenylmethane dyes are oxidoreductases, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases. researchgate.netwisdomlib.org

These enzymes are commonly sourced from microorganisms, with white-rot fungi being a particularly rich source. nih.gov The enzymatic degradation process typically involves the cleavage of the dye's chromophore, which is responsible for its color. For instance, laccases catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them highly effective in degrading synthetic dyes. mdpi.comnih.gov

Electrokinetic Remediation for Contaminated Soil Systems

Electrokinetic remediation is an in-situ technology that utilizes a low-intensity direct electrical current to remove contaminants from soils with low permeability. iiardjournals.orgnih.gov This method is particularly advantageous for fine-grained soils where traditional flushing techniques may be ineffective. scispace.com The process involves implanting electrodes into the contaminated soil and applying a voltage, which induces several transport mechanisms. nih.gov

For anionic dyes like D&C Blue No. 4, the primary removal mechanism is electromigration, which is the movement of charged ions in an electric field. frtr.gov The negatively charged dye molecules migrate through the soil pores towards the positively charged electrode (anode). researchgate.net Simultaneously, electro-osmosis, the movement of bulk pore water, typically occurs towards the negatively charged electrode (cathode). frtr.gov The direction of electro-osmotic flow can sometimes oppose the desired movement of anionic contaminants.

To enhance the efficiency of the remediation process, several strategies can be employed. The use of a flushing solution at the cathode can help to desorb the dye from soil particles and facilitate its transport. epa.govfrtr.gov Surfactants or other chemical agents can be added to this flushing solution to increase the solubility of the dye. researchgate.net The pH of the soil is another critical factor, as it can influence both the surface charge of the soil particles and the charge of the dye molecules. nih.gov Adjusting the pH can therefore be used to optimize the removal process. Research has demonstrated that electrokinetic remediation can be an effective technique for removing both organic and inorganic pollutants from contaminated soils. gnest.orgbohrium.com

Table 2: Key Parameters in Electrokinetic Remediation of Anionic Dyes

| Parameter | Description | Impact on D&C Blue No. 4 Removal |

|---|---|---|

| Voltage Gradient | The applied voltage per unit distance between the electrodes. | A higher voltage gradient generally increases the rate of electromigration of the anionic dye towards the anode. |

| Soil pH | The acidity or alkalinity of the soil. | Can affect the surface charge of soil particles and the solubility of the dye, influencing its mobility. |

| Electrode Material | The composition of the anode and cathode. | The choice of electrode material is important to prevent corrosion and unwanted side reactions. |

| Flushing Solution | Liquid introduced at one of the electrodes to enhance contaminant transport. | Can be used to mobilize the dye from the soil matrix and facilitate its movement towards the collection electrode. |

| Soil Type | The physical and chemical properties of the soil, such as permeability and clay content. | Low-permeability soils are well-suited for electrokinetic remediation, but soil composition can affect the efficiency of contaminant transport. iiardjournals.org |

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of D&C Blue No. 4, which are responsible for its color and chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bccampus.ca For indigoid dyes like D&C Blue No. 4, DFT calculations, often using functionals like B3LYP, are instrumental in analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.comsioc-journal.cn The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic absorption properties and, consequently, its color. ntu.ac.uk The first singlet excited state of indigoids typically arises from the electron transition from the HOMO to the LUMO. sioc-journal.cn

Theoretical studies on indigo (B80030) and its derivatives have shown that substitutions on the aromatic rings can significantly affect the HOMO and LUMO energy levels, thereby tuning the color of the dye. sioc-journal.cn For instance, electron-donating or electron-accepting groups at different positions influence the electronic structure and spectra. sioc-journal.cn

Table 1: Representative DFT Functionals and Basis Sets Used in Indigoid Dye Studies

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Analysis of absorption spectra of indigo derivatives. | mdpi.com |

| B3LYP | 6-31G(d,p) | Analysis of excited states and emission spectra. researchgate.net | researchgate.net |

| B3LYP | 6-311G(d,p) | Calculation of optimized geometric structures, molecular electrostatic potential, and frontier molecular orbitals. | mdpi.com |

Prediction of Spectroscopic Properties from First Principles

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules like D&C Blue No. 4 from first principles. tandfonline.com This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed in experimental UV-Vis spectra. sioc-journal.cnchemisgroup.us The maximum absorption wavelength (λmax) is a key property that can be predicted. For indigoid dyes, the λmax is associated with the HOMO-LUMO transition. chemisgroup.us

Benchmark studies have been performed to identify the most accurate TD-DFT functionals for predicting the absorption spectra of a wide range of indigoid dyes in various solvents. tandfonline.com The choice of the functional and basis set is crucial for obtaining results that are in good agreement with experimental data. researchgate.netchemisgroup.us For example, global hybrid functionals with an exact exchange of around 20-25% have been shown to provide accurate predictions for indigoid dyes. chemisgroup.us

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for Related Indigoid Dyes

| Compound | Computational Method | Predicted λmax (nm) | Experimental λmax (nm) | Solvent | Reference |

|---|---|---|---|---|---|

| Indigo | TD-DFT/B3LYP/6-31G(d) | Varies with derivative | ~613 | Varies | sioc-journal.cnwikipedia.org |

| Indigo Carmine | Not specified in abstracts | Not specified in abstracts | ~610 | Water | researchgate.net |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of how D&C Blue No. 4 interacts with its environment, such as solvents and substrate materials.

Solvation Dynamics and Solvent Effects on Dye Behavior

The behavior of a dye is significantly influenced by its surrounding solvent molecules. MD simulations can model the solvation process, revealing how solvent molecules arrange themselves around the dye and how this affects the dye's properties. rsc.org For instance, the solubility of indigo, a related compound, has been studied in deep eutectic solvents (DESs) using MD simulations to understand the specific interactions between the dye and the solvent components. aip.org

The stability of the intramolecular hydrogen bonds in indigo is solvent-dependent. aip.org Studies on indigo carmine, a sulfonated derivative of indigo similar in structure to D&C Blue No. 4, have shown that in binary solvent mixtures, the dye can be preferentially solvated by one of the solvent components. researchgate.net This preferential solvation can lead to slight changes in the spectroscopic properties of the dye. researchgate.net

Interaction Mechanisms with Substrate Materials and Macromolecules

MD simulations can provide insights into how dyes like D&C Blue No. 4 bind to various materials, such as textile fibers or proteins. nih.gov For indigoid dyes, the interaction with substrates like cellulose (B213188) is not based on strong chemical bonds but rather on weaker intermolecular forces and mechanical entrapment. reddit.com The small size of the indigo molecule contributes to its tendency to be removed during washing. nih.gov

In the context of biological systems, MD simulations have been used to study the interaction of dyes with proteins. researchgate.net For example, the binding of dyes to human serum albumin has been investigated to understand the structural influences on color generation. researchgate.net Furthermore, simulations can be employed to model the interaction of dye adducts with DNA, providing insights into potential genotoxicity by observing structural distortions in the DNA helix. frontiersin.org

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Analogues

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. drugdesign.org QSAR is a chemoinformatic approach that aims to build models correlating the chemical structure of compounds with their biological activity or other properties. elsevier.commdpi.com

For dyes like D&C Blue No. 4, QSAR models can be developed to predict various properties of structurally similar compounds. This can be particularly useful for screening large virtual libraries of potential new dyes or for assessing the potential toxicity of related structures. nih.gov The process typically involves generating molecular descriptors that encode the structural features of the molecules and then using statistical or machine learning methods to build the predictive model. mdpi.com

The development of QSAR models for dye molecules can aid in the design of new colorants with improved properties, such as enhanced stability or specific color characteristics. It can also be a valuable tool in the risk assessment of color additives by predicting properties like genotoxicity based on the chemical structure. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D&C Blue No. 4 |

| Indigo |

| Indigo Carmine |

| Brilliant Blue FCF |

| Cellulose |

| Human Serum Albumin |

D&c Blue No. 4 As a Research Reagent and Mechanistic Probe in in Vitro Systems

Applications in Chemical Kinetic Studies and Redox Indicator Systems

The vibrant and reversible color change of D&C Blue No. 4 upon changes in its oxidation state or solution pH underpins its use as a visual indicator in kinetic and analytical studies.

The "Blue Bottle Experiment" is a classic chemical demonstration used to illustrate oxidation-reduction (redox) reactions and explore principles of chemical kinetics. flinnsci.comwikipedia.org While traditionally performed with methylene (B1212753) blue, variations of this experiment successfully employ D&C Blue No. 4 (as FD&C Blue No. 1 or Erioglaucine). walisongo.ac.id

The experiment involves a sealed flask containing an alkaline solution of a reducing sugar, such as dextrose (glucose), and a small amount of the dye. flinnsci.com The reaction proceeds through the following general steps:

Reduction: In the alkaline solution, the glucose acts as a reducing agent, donating electrons to the D&C Blue No. 4 dye. This reduces the dye to its colorless, or leuco, form. walisongo.ac.idrsc.org The solution, initially blue, fades to colorless as it stands undisturbed. flinnsci.comrsc.org

Oxidation: Vigorously shaking the flask introduces atmospheric oxygen from the headspace into the solution. rsc.org The dissolved oxygen then acts as an oxidizing agent, accepting electrons from the leuco-dye and converting it back to its blue, oxidized form. walisongo.ac.idrsc.org

This color-change cycle can be repeated multiple times, making it an excellent model for studying reaction rates. wikipedia.org The rate at which the blue color fades can be measured to investigate how factors like temperature and reactant concentrations affect the kinetics of the reduction reaction. flinnsci.com The eventual failure of the color change to occur is due to the consumption of the reducing sugar. rsc.org Some variations have noted that over time, the solution may turn yellowish, possibly due to the formation of caramel-like species from the sugar under the reaction conditions. walisongo.ac.id

Table 1: Components and Observations in the Blue Bottle Experiment

| Component | Role | Observation |

| D&C Blue No. 4 (Erioglaucine) | Redox Indicator | Appears blue in its oxidized state and colorless in its reduced (leuco) form. walisongo.ac.id |

| Dextrose (Glucose) | Reducing Agent | Provides electrons to reduce the dye in an alkaline medium. flinnsci.com |

| Potassium Hydroxide (B78521) or Sodium Hydroxide | Basic Medium | Creates the necessary alkaline conditions for the sugar to act as a reducing agent. flinnsci.comwalisongo.ac.id |

| Oxygen (from air) | Oxidizing Agent | Dissolves upon shaking and oxidizes the leuco-dye back to its blue form. rsc.org |

D&C Blue No. 4, under its synonym Acid Blue 9, is recognized for its utility as an indicator in acid-base titrations. atamankimya.com Acid-base indicators are weak acids or bases that exhibit a distinct color change over a specific pH range, signaling the endpoint of the titration. fiveable.me For a strong acid-strong base titration, an indicator that changes color near pH 7 is ideal. fiveable.me The suitability of D&C Blue No. 4 in this context is due to its pH-sensitive color properties.

In the realm of complexometric titrations, which involve the formation of a colored complex between a metal ion and an indicator, the selection of the indicator is crucial. du.edu.eg These indicators are organic dyes that have a different color when free in solution compared to when they are complexed with a metal ion. du.edu.eg The metal-indicator complex must be less stable than the metal-titrant (e.g., EDTA) complex to ensure a sharp color change at the endpoint. du.edu.eg While specific examples detailing D&C Blue No. 4's use in complexometric titrations are less common than for indicators like Eriochrome Black T, its ability to form complexes and change color makes it a candidate for such applications, particularly in analyses where its specific color transition is advantageous. For instance, in the analysis of bismuth in certain products, the endpoint color change of indicators like Xylenol Orange (XO) can be affected by residual colors from other dyes, a problem where an alternative indicator like D&C Blue No. 4 might be considered. nsf.gov

Mechanistic Investigations of Dye-Macromolecule Binding in In Vitro Models

The non-covalent binding of small molecules like dyes to biological macromolecules is fundamental to many biological processes and pharmacological applications. D&C Blue No. 4 serves as a useful probe in these studies due to its structural features and spectroscopic properties.

Non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, govern the association between small molecules and macromolecules like proteins and polysaccharides. researchgate.netspectroscopyonline.comlibretexts.org These interactions can lead to the formation of stable complexes that alter the properties of both the dye and the macromolecule. mdpi.com

Studies on various proteins and polysaccharides show that these biopolymers can form complexes through these non-covalent forces. researchgate.net For example, the interaction between proteins and polysaccharides can be attractive or repulsive, leading to the formation of soluble complexes or phase separation, depending on the solution conditions and the charges on the molecules. researchgate.net The binding of polyphenols to polysaccharides has been shown to involve hydrophobic interactions, where the small molecule enters hydrophobic voids in the polysaccharide structure, and hydrogen bonding, which further stabilizes the complex. mdpi.com

While specific quantitative binding data for D&C Blue No. 4 with a wide range of proteins and polysaccharides is not extensively documented in readily available literature, the principles governing these interactions are well-established. spectroscopyonline.commdpi.com The sulfonate groups on the D&C Blue No. 4 molecule can participate in electrostatic interactions, while its aromatic ring structures provide surfaces for hydrophobic and van der Waals interactions. nih.gov These interactions are critical in food science, where such binding can stabilize colorants or alter the texture of food products. researchgate.netresearchgate.net

D&C Blue No. 4 (as FD&C Blue No. 1) has emerged as a significant tool for investigating purinergic signaling, specifically as a selective inhibitor of the pannexin 1 (Panx1) channel. rupress.orgresearchgate.net Purinergic receptors, such as the P2X7 receptor (P2X7R), are involved in inflammatory and neurological processes and often function in concert with Panx1 channels. rupress.orgnih.gov

A challenge in studying this system has been that many P2X7R antagonists, like Brilliant Blue G (BBG), also inhibit Panx1, making it difficult to distinguish the specific roles of each component. rupress.org Research has demonstrated that D&C Blue No. 4, despite its structural similarity to BBG, selectively blocks Panx1 channels with high efficacy without significantly affecting the P2X7R. rupress.orgresearchgate.net

Table 2: Inhibitory Activity of Brilliant Blue Dyes on Purinergic Signaling Components

| Compound | Target | Inhibitory Concentration (IC₅₀) | Selectivity | Reference |

| D&C Blue No. 4 (FD&C Blue No. 1) | Panx1 | 0.27 µM | Selective for Panx1; no significant effect on P2X7R at concentrations up to 100 µM. | researchgate.net |

| Brilliant Blue G (BBG) | P2X7R (rat) | 10 nM | Inhibits both P2X7R and Panx1, limiting its diagnostic value. | rupress.org |

| Brilliant Blue G (BBG) | P2X7R (human) | 265 nM | Inhibits both P2X7R and Panx1, limiting its diagnostic value. | rupress.org |

This selective inhibition makes D&C Blue No. 4 an invaluable probe in in vitro cellular assays to dissect the physiological functions of Panx1 channels independently of P2X7R. researchgate.net For example, it can be used to study ATP release through Panx1 and its role in inflammasome activation. rupress.org The ability to use a "safe" food dye for such pharmacological investigation opens avenues for studying conditions where Panx1 channels are implicated, such as neuroinflammation and stroke. rupress.org

Role as an Organocatalyst in Advanced Organic Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry, offering an alternative to traditional metal-based catalysts. mdpi.com Dyes, being readily available and often non-toxic organic molecules, have been explored for their catalytic potential. rsc.org

Recent research has identified D&C Blue No. 4 (as Brilliant Blue FCF) as an effective organocatalyst for the chlorination of a wide range of aromatic and heteroaromatic compounds. nih.govacs.org In these studies, D&C Blue No. 4, in conjunction with a chlorine source like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), efficiently catalyzed the addition of chlorine to various substrates with moderate to excellent yields and high regioselectivity. nih.gov

Mechanistic investigations revealed that the catalytic action of D&C Blue No. 4 in this system differs from other dye catalysts like Fast Green FCF. While Fast Green FCF acts as a light-promoted photoredox catalyst, Brilliant Blue FCF functions as a chlorine-transfer catalyst. nih.govacs.org Interestingly, the reaction proceeds efficiently even in the absence of light, indicating a non-photochemical activation pathway. nih.gov

Table 3: Performance of D&C Blue No. 4 as a Chlorination Catalyst

| Substrate | Chlorine Source | Catalyst | Product Yield | Key Finding | Reference |

| Naphthalene | DCDMH | Brilliant Blue FCF | 84% | Emerged as the most efficient catalyst compared to other food dyes. | nih.gov |

| Naphthalene | DCDMH | Brilliant Blue FCF (in dark) | 77% | Indicates a non-light-activated catalytic mechanism. | nih.gov |

| 2-Naphthol | DCDMH | Brilliant Blue FCF | 88% (dichlorinated) | Capable of dearomatization and dichlorination, indicating high activity. | nih.govacs.org |

The DCDMH/Brilliant Blue system proved to be more reactive than some other methods, capable of producing dichlorinated products and facilitating the dearomatization of certain substrates like naphthols and indoles. nih.govacs.org This application showcases the potential of common, FDA-certified dyes like D&C Blue No. 4 to serve as inexpensive, robust, and effective organocatalysts in valuable synthetic transformations. nih.gov

Photoredox Catalysis and Halogenation Reactions

The application of D&C Blue No. 4 specifically as a photoredox catalyst in halogenation reactions is an emerging area of research with limited direct studies. However, the broader class of anthraquinone-based dyes, to which D&C Blue No. 4 belongs, has been recognized for its potential in photocatalysis. sciopen.comresearchgate.net These dyes are known to serve as redox-active electron transfer mediators and photochemically active organic photosensitizers. sciopen.com

The core principle of photoredox catalysis involves a catalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process, generating reactive radical intermediates from stable organic precursors. Anthraquinones are adept at this, capable of both oxidizing and reducing substrates upon photoexcitation. researchgate.net Theoretically, D&C Blue No. 4 could be employed to catalyze halogenation reactions by activating a halogen source. For instance, under visible light irradiation, the excited state of the dye could oxidize a halide salt or N-halosuccinimide, generating a halogen radical. This reactive species could then participate in the halogenation of a target organic molecule.

While specific research detailing D&C Blue No. 4 in this role is scarce, studies on other anthraquinone (B42736) derivatives provide a proof of concept. For example, the photocatalytic oxygenation of p-xylene (B151628) has been demonstrated using substituted anthraquinones, showcasing their ability to facilitate redox reactions under light. sciopen.com The photocatalytic degradation of other dyes, such as Reactive Blue 19 (another anthraquinone dye), has also been extensively studied, providing insights into the electron transfer mechanisms involved. scielo.org.za These studies form a theoretical basis for the potential utility of D&C Blue No. 4 as a photoredox catalyst, although empirical data on its performance in halogenation reactions remains to be established.

Dearomatization Strategies Mediated by D&C Blue No. 4